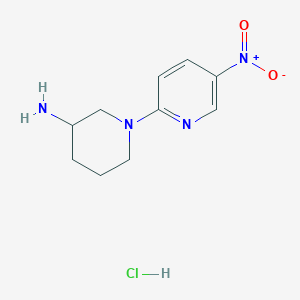

1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride

Description

1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride is a heterocyclic compound featuring a 5-nitropyridine moiety linked to a piperidinamine backbone via a nitrogen atom. The nitro group at the pyridine’s 5-position confers strong electron-withdrawing properties, enhancing reactivity in nucleophilic substitution reactions. This compound is primarily utilized in pharmaceutical research as a precursor for small-molecule drug candidates, particularly in oncology and neurology . Its synthesis typically involves coupling 2-chloro-5-nitropyridine with piperidinamine derivatives under basic conditions, though yields vary depending on reaction optimization .

Properties

IUPAC Name |

1-(5-nitropyridin-2-yl)piperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.ClH/c11-8-2-1-5-13(7-8)10-4-3-9(6-12-10)14(15)16;/h3-4,6,8H,1-2,5,7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSUWRFINFHGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-50-5 | |

| Record name | 3-Piperidinamine, 1-(5-nitro-2-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185309-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride typically involves the nitration of pyridine derivatives followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of 5-nitropyridine-2-amine with piperidine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with trifluoroacetic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Amination: Conversion of the nitro group to an amino group.

Hydrogenation: Reduction of the nitro group to form the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in various binding interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Yield Optimization : Fluorobenzyl-substituted analogs (e.g., 316.13 g/mol compound) achieve higher yields (98%) due to stabilized intermediates in 1,4-dioxane solvent systems . In contrast, the target compound’s lower yield (51%) may stem from steric hindrance in piperidinamine coupling .

- Bioactivity Correlations : The urea derivative (211.18 g/mol) demonstrates superior solubility and anticancer activity, attributed to hydrogen-bonding capacity from the urea group .

Pharmacological and Physicochemical Properties

Solubility and Stability

- Hydrochloride Salts : All listed compounds are hydrochloride salts, enhancing aqueous solubility. The pyrimidine analog (249.14 g/mol) exhibits lower solubility due to its hydrophobic chloro-pyrimidine ring .

- Nitro Group Impact: The 5-nitro group in the target compound increases metabolic stability compared to non-nitrated analogs but may elevate toxicity risks .

Biological Activity

1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-nitropyridine moiety. Its molecular formula is C10H12ClN3O2, and it possesses a molecular weight of 239.67 g/mol. The nitro group is known to influence the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of nitropyridine compounds exhibit significant antimicrobial properties. For instance, the presence of the nitro group in similar compounds has been linked to enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Nitropyridine Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| 1-(3-Nitropyridin-2-yl)piperazine | E. coli | TBD |

Urease Inhibition

Urease is an enzyme critical for the survival of certain pathogens like Helicobacter pylori. Compounds similar to this compound have been evaluated for urease inhibition. In vitro assays revealed promising results, with some derivatives showing IC50 values significantly lower than standard inhibitors .

Table 2: Urease Inhibition Potency

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. The nitro group may facilitate binding to active sites, altering enzymatic activity or receptor signaling pathways.

Case Studies

Recent studies have focused on the synthesis and evaluation of various nitropyridine derivatives for their biological activities:

- Synthesis and Evaluation : A study synthesized multiple derivatives of nitropyridine and assessed their antibacterial properties. The findings indicated that modifications to the nitro group significantly affected antimicrobial efficacy .

- Urease Inhibitors : Another investigation highlighted the development of piperazine hybrids that demonstrated potent urease inhibition, suggesting a structural relationship between the piperidine/piperazine framework and biological activity .

Safety and Toxicity

Safety assessments are crucial for any compound intended for therapeutic use. Preliminary data suggest that while some derivatives show promising biological activity, their cytotoxicity profiles need thorough investigation. The hemolysis potential of certain derivatives was evaluated, indicating acceptable biocompatibility at low concentrations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Nitropyridin-2-yl)-3-piperidinamine hydrochloride, and what reagents are critical for achieving high yields?

- The synthesis typically involves nucleophilic substitution between 5-nitro-2-chloropyridine and 3-aminopiperidine under basic conditions. Key reagents include potassium carbonate (K₂CO₃) as a base and polar aprotic solvents like dimethylformamide (DMF) to facilitate the reaction . Post-reaction, hydrochloric acid is used to precipitate the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures improves purity (>95%).

Q. How can researchers confirm the structural integrity of this compound, especially the nitro group orientation on the pyridine ring?

- X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides definitive proof of molecular geometry . Complementary techniques include:

- ¹H/¹³C NMR : To verify proton environments (e.g., nitropyridine aromatic protons at δ 8.5–9.0 ppm).

- FT-IR : A strong NO₂ asymmetric stretch near 1520 cm⁻¹ confirms the nitro group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- While no specific GHS hazards are classified for structurally similar hydrochlorides (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride), standard precautions apply:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in biological or catalytic systems?

- The electron-withdrawing nitro group enhances electrophilic character at the pyridine ring, making it susceptible to reduction (e.g., catalytic hydrogenation with Pd/C to form an amine derivative). This reactivity is exploited in prodrug design or as a precursor for metal-chelating ligands .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Use a range of concentrations (0.1–100 µM) to identify non-linear effects.

- Orthogonal assays : Pair enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to differentiate direct target effects from cytotoxicity .

- Computational docking : Tools like AutoDock Vina can model interactions with receptors (e.g., GPCRs or kinases) to prioritize follow-up experiments .

Q. What methodologies are effective for studying its metabolic stability in preclinical models?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.

- Isotope labeling : Introduce ¹⁴C or deuterium at the piperidinamine moiety to track metabolic pathways .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.